molecular formula C16H12N2O4 B10854867 Parp1-IN-11

Parp1-IN-11

Cat. No.: B10854867
M. Wt: 296.28 g/mol
InChI Key: JGBVVZIJHAUTTK-JYRVWZFOSA-N
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Description

PARP1-IN-11 is a compound that acts as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is an enzyme involved in DNA repair processes, and its inhibition has been explored for therapeutic purposes, particularly in cancer treatment. This compound has shown potential in preclinical studies for its ability to enhance the efficacy of DNA-damaging agents by preventing the repair of damaged DNA in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PARP1-IN-11 involves several key steps, including halogenation, esterification, and hydrolysis reactions. One method starts with 6-hydroxy nicotinic acid, which undergoes a series of reactions to form the desired intermediate. The intermediate is then further processed to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

PARP1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as a PARP1 inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include nitric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound are intermediates that are further processed to yield the final compound. These intermediates are crucial for the stepwise synthesis of this compound and its analogs .

Mechanism of Action

PARP1-IN-11 exerts its effects by binding to the NAD+ binding site of PARP1, thereby inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately cell death in cancer cells. The compound’s mechanism of action involves the trapping of PARP1 on DNA, which enhances its cytotoxic effects .

Comparison with Similar Compounds

PARP1-IN-11 is compared with other PARP1 inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. While these compounds share a similar mechanism of action, this compound has shown improved selectivity and potency in preclinical studies. Its unique chemical structure allows for better binding affinity and reduced off-target effects .

List of Similar Compounds

  • Olaparib
  • Rucaparib
  • Niraparib
  • Talazoparib
  • Veliparib

This compound stands out due to its enhanced efficacy and potential for use in combination therapies to overcome resistance to existing PARP1 inhibitors .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide

InChI

InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8-

InChI Key

JGBVVZIJHAUTTK-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N

Origin of Product

United States

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